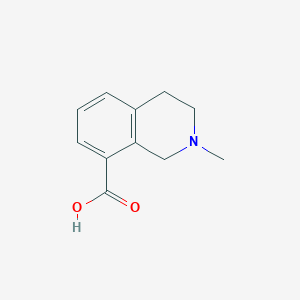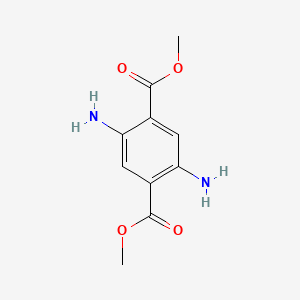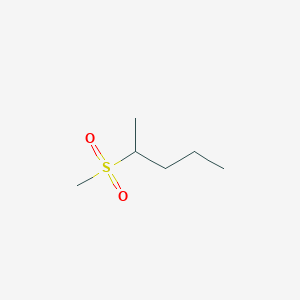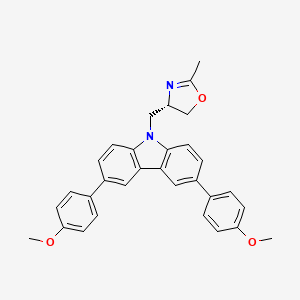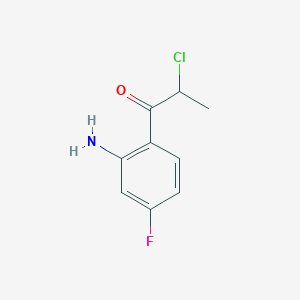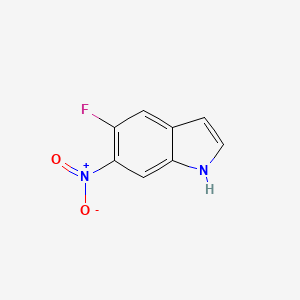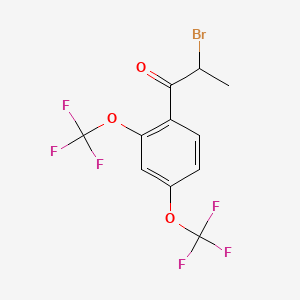
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties It features a bromine atom attached to a propanone backbone, with two trifluoromethoxy groups positioned at the 2 and 4 locations on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol.
Applications De Recherche Scientifique
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development. The presence of trifluoromethoxy groups can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where the trifluoromethoxy groups can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one: This compound lacks the bromine atom and may have different reactivity and applications.
2,4-Bis(trifluoromethoxy)phenylboronic acid: This compound features boronic acid functionality and is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: This compound contains a hydrazine group and is used in different synthetic applications.
Propriétés
Formule moléculaire |
C11H7BrF6O3 |
|---|---|
Poids moléculaire |
381.07 g/mol |
Nom IUPAC |
1-[2,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
RQLYNOONZZXDJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


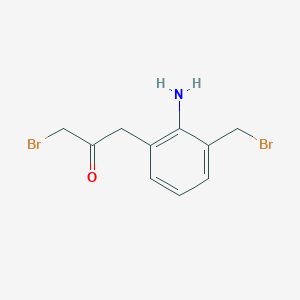
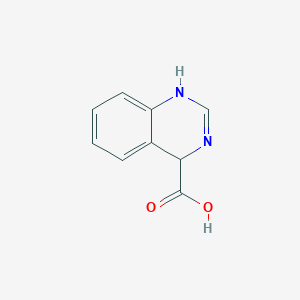
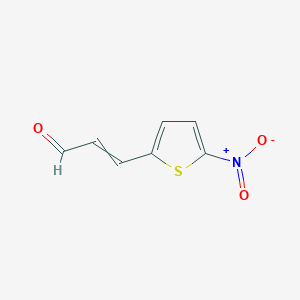

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
